N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide is a versatile chemical compound with a unique structure that offers potential applications in various scientific research fields. This compound is particularly interesting due to its combination of a thiophene ring and a nitrofuran moiety, which endows it with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a [2+2+1] cyclization reaction involving α-thiocyanato ketones and other suitable reagents.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using common nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Carbamoylation: The methylcarbamoyl group can be introduced through the reaction of the thiophene derivative with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene or furan derivatives.
Scientific Research Applications
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor for other functional compounds.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The thiophene ring may interact with various enzymes or receptors, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide .
- N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide .
Uniqueness
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide is unique due to its combination of a thiophene ring and a nitrofuran moiety, which provides it with distinctive chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S/c1-6-7(2)22-13(10(6)12(18)14-3)15-11(17)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIGLLARHMRSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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